molecular formula C20H23NO3 B2662688 [(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 378225-83-3

[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No.: B2662688
CAS No.: 378225-83-3
M. Wt: 325.408
InChI Key: WTIYXUHAGOIDOJ-UHFFFAOYSA-N
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Description

[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate is a versatile chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.408. This compound is used in various scientific research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 2,4-dimethylphenyl isocyanate with methyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate finds applications in several scientific research fields, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Drug Discovery: Its unique structure makes it a valuable compound in the development of new pharmaceuticals.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
  • [(2,6-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate

Uniqueness

[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications where specific reactivity or properties are required.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-4-17(16-8-6-5-7-9-16)20(23)24-13-19(22)21-18-11-10-14(2)12-15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYXUHAGOIDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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